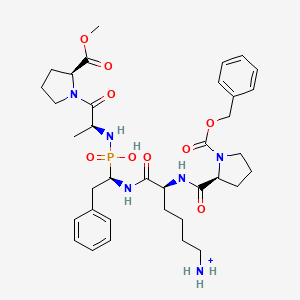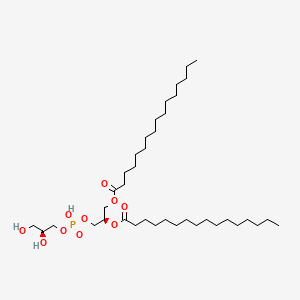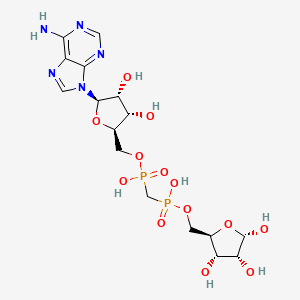
Carbobenzoxy-Pro-Lys-Phe-Y(Po2)-Ala-Pro-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{(1R)-1-({1-[(benzyloxy)carbonyl]-L-prolyl-6-ammonio-L-norleucyl}amino)-2-phenylethylphosphoryl}-L-alanyl-L-prolinate is a complex compound with a fascinating structure. Let’s break it down:
- Methyl Ester : The compound begins with a methyl ester group (Methyl N-), which plays a crucial role in its reactivity and stability.
- Peptide Backbone : The central part of the compound consists of a peptide backbone, composed of amino acids (L-alanine and L-proline) linked together. These amino acids contribute to the compound’s biological activity.
- Phosphorylated Amino Acid : The phosphorylated amino acid (phosphoryl}-L-alanyl-L-prolinate) adds a unique twist. Phosphorylation often regulates protein function and signaling pathways.
- Benzyloxycarbonyl (Cbz) Protecting Group : The benzyloxycarbonyl group shields the proline residue, preventing unwanted reactions during synthesis.
- Stereochemistry : The (1R)-configuration indicates the stereochemistry of the compound.
Méthodes De Préparation
Synthetic Routes:
- Solid-Phase Peptide Synthesis (SPPS) : This method involves stepwise assembly of the peptide chain on a solid support. Protecting groups ensure selective reactions, and the phosphorylation step introduces the phosphate group.
- Solution-Phase Synthesis : In solution-phase synthesis, the compound is built in solution rather than on a solid support. Reagents and conditions vary depending on the specific steps.
- Chemical Ligation : Methyl N-{(1R)-1-({1-[(benzyloxy)carbonyl]-L-prolyl-6-ammonio-L-norleucyl}amino)-2-phenylethylphosphoryl}-L-alanyl-L-prolinate can be assembled using chemical ligation techniques, such as native chemical ligation or thioester-mediated ligation.
Industrial Production: Industrial-scale production typically involves SPPS or solution-phase synthesis. Optimization for yield, purity, and cost-effectiveness is critical.
Analyse Des Réactions Chimiques
- Oxidation : The compound may undergo oxidation of the phenyl group or the sulfur atom in the cysteine residue.
- Reduction : Reduction of the carbonyl group or the phosphorylated moiety could occur.
- Substitution : Substitution reactions may modify the ester or amide groups.
- Common Reagents : Reagents like hydrogen peroxide, hydrazine, and Grignard reagents are relevant.
- Major Products : Hydrolysis of the ester yields the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
- Medicine : Investigate its potential as a prodrug or drug delivery system.
- Enzyme Inhibition : Explore its effects on enzymes due to the phosphorylated group.
- Biological Studies : Study its interactions with cellular components.
- Industry : Use it as a building block for peptide-based materials.
Mécanisme D'action
The compound’s mechanism likely involves:
- Cellular Uptake : The positively charged ammonium group facilitates cellular entry.
- Phosphorylation Signaling : The phosphorylated amino acid may modulate signaling pathways.
- Target Binding : Interactions with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
- Similar Compounds : Compare with other phosphorylated peptides or prodrugs.
- Uniqueness : Highlight its distinctive features, such as the benzyloxycarbonyl group and stereochemistry.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C36H52N6O9P+ |
|---|---|
Poids moléculaire |
743.8 g/mol |
Nom IUPAC |
[(5S)-6-[[(1R)-1-[hydroxy-[[(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]phosphoryl]-2-phenylethyl]amino]-6-oxo-5-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]hexyl]azanium |
InChI |
InChI=1S/C36H51N6O9P/c1-25(34(45)41-21-12-19-30(41)35(46)50-2)40-52(48,49)31(23-26-13-5-3-6-14-26)39-32(43)28(17-9-10-20-37)38-33(44)29-18-11-22-42(29)36(47)51-24-27-15-7-4-8-16-27/h3-8,13-16,25,28-31H,9-12,17-24,37H2,1-2H3,(H,38,44)(H,39,43)(H2,40,48,49)/p+1/t25-,28-,29-,30-,31+/m0/s1 |
Clé InChI |
JVJRALIDWYDPLY-HEPRJOMSSA-O |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NP(=O)([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCC[NH3+])NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4)O |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)OC)NP(=O)(C(CC2=CC=CC=C2)NC(=O)C(CCCC[NH3+])NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)

![(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)
![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)
![2-[(4R)-2-(aminomethyl)-5-oxo-4-[(4-oxocyclohexa-2,5-dien-1-yl)methyl]-4H-imidazol-1-yl]acetaldehyde](/img/structure/B10778305.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-22-methanidyl-3,7,12,17-tetramethylporphyrin-22-ium-21,23-diid-2-yl]propanoic acid;copper](/img/structure/B10778309.png)
![(5R, 6S, 7S, 8S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine](/img/structure/B10778310.png)
![7,8-Dimethyl-2,4-dioxo-10-(2,3,4-trihydroxy-5-phosphonooxypentyl)benzo[g]pteridin-5-ium-5-sulfonate](/img/structure/B10778321.png)
![(2R)-2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-methoxyphenyl)phenyl]butanedioic acid](/img/structure/B10778322.png)
![(2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10778328.png)

![(4S)-5-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-4-[[(2S)-2-[[(3R)-4-cyclohexyl-2-oxo-3-(phenylmethoxycarbonylamino)butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10778354.png)
